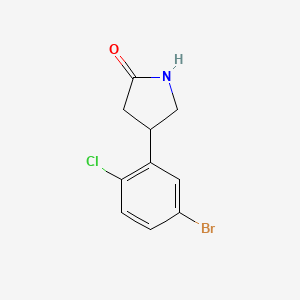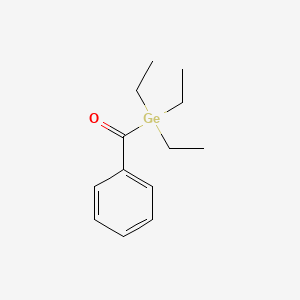
Germane, benzoyltriethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(triethylgermyl)methanone is an organogermanium compound with the molecular formula C13H20GeO This compound features a phenyl group attached to a triethylgermyl moiety via a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions
Phenyl(triethylgermyl)methanone can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with triethylgermyl chloride in the presence of a suitable solvent, such as diethyl ether. The reaction proceeds via the formation of a Grignard reagent, which subsequently reacts with the triethylgermyl chloride to yield the desired product.
Another method involves the use of a palladium-catalyzed cross-coupling reaction between phenylboronic acid and triethylgermyl chloride. This reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a suitable solvent like toluene.
Industrial Production Methods
Industrial production of phenyl(triethylgermyl)methanone may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
Phenyl(triethylgermyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding germanium oxides.
Reduction: Reduction reactions can convert the methanone group to a methylene group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Germanium oxides and phenyl derivatives.
Reduction: Phenyl(triethylgermyl)methane.
Substitution: Various substituted phenyl(triethylgermyl)methanone derivatives.
科学的研究の応用
Phenyl(triethylgermyl)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for potential biological activities, including anticancer and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as semiconductors and polymers.
作用機序
The mechanism of action of phenyl(triethylgermyl)methanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.
類似化合物との比較
Phenyl(triethylgermyl)methanone can be compared with other organogermanium compounds, such as phenyl(trimethylgermyl)methanone and phenyl(triphenylgermyl)methanone These compounds share similar structural features but differ in the nature of the germanium-containing moiety
List of Similar Compounds
- Phenyl(trimethylgermyl)methanone
- Phenyl(triphenylgermyl)methanone
- Phenyl(dimethylgermyl)methanone
特性
CAS番号 |
13433-78-8 |
|---|---|
分子式 |
C13H20GeO |
分子量 |
264.93 g/mol |
IUPAC名 |
phenyl(triethylgermyl)methanone |
InChI |
InChI=1S/C13H20GeO/c1-4-14(5-2,6-3)13(15)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
InChIキー |
XABLEWSFDXCERP-UHFFFAOYSA-N |
正規SMILES |
CC[Ge](CC)(CC)C(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol](/img/structure/B13155017.png)
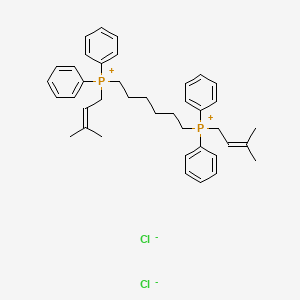
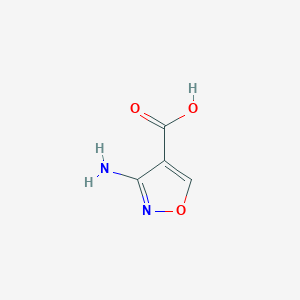
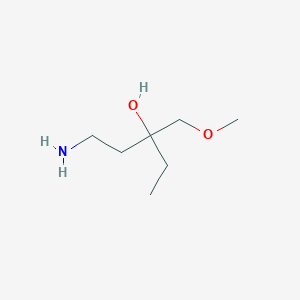

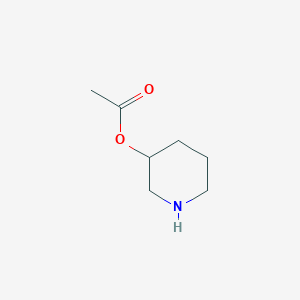

![Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13155066.png)
![(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13155068.png)
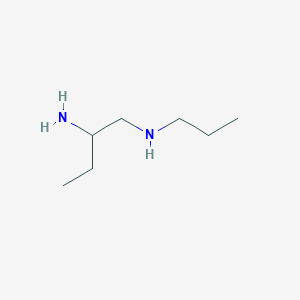
![5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carbonitrile](/img/structure/B13155077.png)


